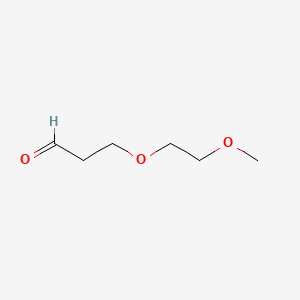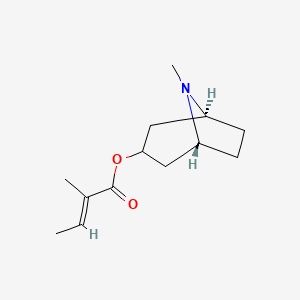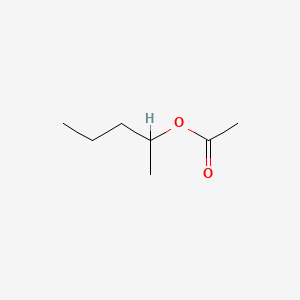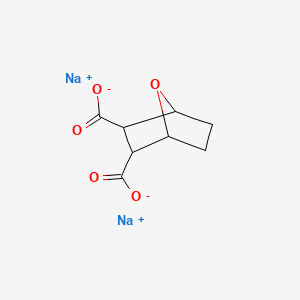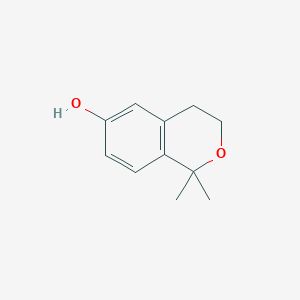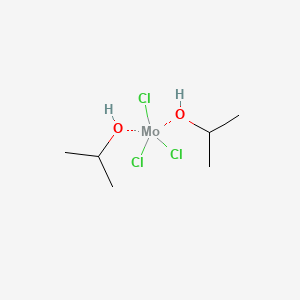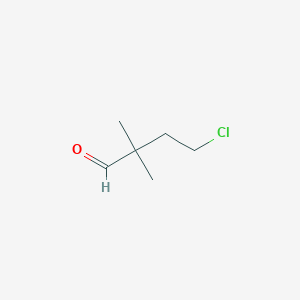
Glycolic acid ethoxylate 4-nonylphenyl ether
概要
説明
Glycolic acid ethoxylate 4-nonylphenyl ether: is an anionic surfactant known for its amphiphilic properties, meaning it contains both hydrophobic and hydrophilic groups. This compound is commonly used in various industrial applications due to its ability to reduce drag in fluid transport systems and its effectiveness as a cleaning agent .
準備方法
Synthetic Routes and Reaction Conditions: Glycolic acid ethoxylate 4-nonylphenyl ether is synthesized through the ethoxylation of 4-nonylphenol followed by the esterification with glycolic acid. The reaction typically involves the use of ethylene oxide in the presence of a catalyst to achieve the ethoxylation step. The subsequent esterification with glycolic acid is carried out under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale ethoxylation reactors where 4-nonylphenol is reacted with ethylene oxide. The process is carefully controlled to ensure the desired degree of ethoxylation. The esterification step is then performed in batch reactors under controlled temperature and pH conditions to obtain the final product .
化学反応の分析
Types of Reactions: Glycolic acid ethoxylate 4-nonylphenyl ether primarily undergoes reactions typical of surfactants, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ether and ester groups in the molecule can participate in substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are often employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and aldehydes, while substitution reactions can result in the formation of various ether derivatives .
科学的研究の応用
Chemistry: In chemistry, glycolic acid ethoxylate 4-nonylphenyl ether is used as a surfactant in various reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other complex molecules .
Biology: In biological research, this compound is used in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins .
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are explored for potential therapeutic applications, particularly in drug delivery systems .
Industry: Industrially, this compound is widely used as a cleaning agent, emulsifier, and drag-reducing agent in pipelines. Its ability to form micelles makes it effective in reducing friction and improving fluid flow .
作用機序
The primary mechanism by which glycolic acid ethoxylate 4-nonylphenyl ether exerts its effects is through the formation of micelles. These micelles align with the eddies in turbulent flow, reducing drag and improving fluid transport efficiency. The hydrophilic head interacts with water, while the hydrophobic tail interacts with non-polar substances, allowing it to effectively solubilize and emulsify various compounds .
類似化合物との比較
- Glycolic acid ethoxylate lauryl ether
- Glycolic acid ethoxylate 4-tert-butylphenyl ether
- Polyethylene glycol 4-nonylphenyl 3-sulfopropyl ether potassium salt
Comparison: Compared to similar compounds, glycolic acid ethoxylate 4-nonylphenyl ether is unique in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a drag-reducing agent and emulsifier. Its molecular structure allows for efficient micelle formation, which is crucial for its applications in fluid transport and cleaning .
特性
IUPAC Name |
ethane-1,2-diol;2-hydroxyacetic acid;4-nonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O.C2H4O3.C2H6O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;3-1-2(4)5;3-1-2-4/h10-13,16H,2-9H2,1H3;3H,1H2,(H,4,5);3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXFKGPMHPPPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C(CO)O.C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53610-02-9 | |
| Record name | Glycolic acid ethoxylate 4-nonylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


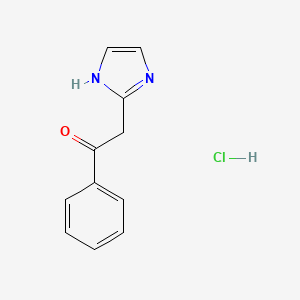
![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3426535.png)

